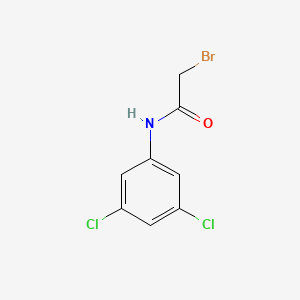

2-bromo-N-(3,5-dichlorophenyl)acetamide

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-bromo-N-(3,5-dichlorophenyl)acetamide typically involves the reaction of 3,5-dichloroaniline with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Analyse Chemischer Reaktionen

2-Bromo-N-(3,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form 3,5-dichloroaniline and acetic acid.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-bromo-N-(3,5-dichlorophenyl)acetamide. For instance, structural modifications in similar acetamide derivatives have shown promising cytotoxic effects against various cancer cell lines. In vitro studies using MTT assays demonstrated significant inhibition of cell viability in liver cancer cells (Hep-G2), suggesting that compounds with similar frameworks may possess potent anticancer properties .

Antimicrobial Activity

Research has also indicated that derivatives of this compound exhibit moderate to high antibacterial activities. A study evaluated various synthesized derivatives against bacterial strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. The results showed that certain derivatives had notable disk inhibition zones, indicating their potential as antimicrobial agents .

Agricultural Applications

Compounds like this compound are valuable in agriculture for their role as intermediates in the synthesis of pesticides and herbicides. The structural characteristics of this compound allow it to serve as a precursor for developing agrochemicals that target specific pests or diseases in crops.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound can influence its biological activity. Research indicates that electron-withdrawing groups enhance the potency of related compounds against various pathogens. For example, the presence of halogen substituents has been correlated with increased antibacterial activity .

Case Studies

- Anticancer Activity : A study conducted on a series of acetamide derivatives found that those with similar structures to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases .

- Antimicrobial Efficacy : Another investigation into the antibacterial properties of synthesized derivatives revealed that compounds derived from this compound showed effectiveness against resistant bacterial strains. This highlights the potential for developing new antibiotics based on this compound's structure .

Wirkmechanismus

The mechanism of action of 2-bromo-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-N-(3,5-dichlorophenyl)acetamide can be compared with similar compounds such as:

2-Bromo-N-(3,4-dichlorophenyl)acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring, which can lead to different chemical and biological properties.

2-Bromo-N-(2,4-dichlorophenyl)acetamide: Another similar compound with different chlorine substitution, affecting its reactivity and applications.

Biologische Aktivität

2-Bromo-N-(3,5-dichlorophenyl)acetamide is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H8BrCl2N

- Molecular Weight : 276.02 g/mol

- Structure : The compound features a bromine atom and a dichlorophenyl moiety, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites in proteins, leading to:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Protein Interaction : It alters protein functions, impacting cellular processes such as signal transduction and gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Studies have shown moderate to high antibacterial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest it may inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest .

Case Studies

- Enzyme Inhibition Studies : A study demonstrated that this compound significantly inhibited the secretion of certain virulence factors in E. coli, suggesting its potential use in targeting bacterial infections .

- Antibacterial Screening : A series of derivatives based on this compound were synthesized and tested for antibacterial activity. Results indicated that modifications to the structure could enhance efficacy against resistant strains .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-N-(3,4-dichlorophenyl)acetamide | Similar bromine and dichloro groups | Moderate antibacterial |

| 2-Bromo-N-(2,4-dichlorophenyl)acetamide | Different chlorine substitution | Variable activity |

| 2-Bromo-N-(3,5-dichlorophenyl)-5-nitrobenzamide | Contains a nitro group | Enhanced anticancer effects |

Eigenschaften

IUPAC Name |

2-bromo-N-(3,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-7-2-5(10)1-6(11)3-7/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEDZNUPEOAKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392266 | |

| Record name | 2-bromo-N-(3,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57339-11-4 | |

| Record name | 2-bromo-N-(3,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.